molecular formula C13H21N3O B13427392 (Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide

(Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide

Katalognummer: B13427392
Molekulargewicht: 235.33 g/mol
InChI-Schlüssel: QFCMITUCFJIYIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with butylamine under controlled conditions to form the intermediate benzyl(butyl)amine. This intermediate is then reacted with hydroxyacetimidamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of (Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide include:

    Benzylamine derivatives: Compounds with similar benzylamine structures but different substituents.

    Hydroxyacetimidamide derivatives: Compounds with variations in the hydroxyacetimidamide moiety.

Uniqueness

What sets (Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide apart is its unique combination of benzyl, butyl, and hydroxyacetimidamide groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H21N3O

Molekulargewicht

235.33 g/mol

IUPAC-Name

2-[benzyl(butyl)amino]-N'-hydroxyethanimidamide

InChI

InChI=1S/C13H21N3O/c1-2-3-9-16(11-13(14)15-17)10-12-7-5-4-6-8-12/h4-8,17H,2-3,9-11H2,1H3,(H2,14,15)

InChI-Schlüssel

QFCMITUCFJIYIK-UHFFFAOYSA-N

Isomerische SMILES

CCCCN(CC1=CC=CC=C1)C/C(=N/O)/N

Kanonische SMILES

CCCCN(CC1=CC=CC=C1)CC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.